molecular formula C26H22BrN3O4 B290089 5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline

5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline

Cat. No. B290089
M. Wt: 520.4 g/mol
InChI Key: XIDCPWINFDTCMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline has a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial properties. It has also been found to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline is its low toxicity profile, which makes it suitable for use in lab experiments. However, its synthesis method is complex and requires the use of hazardous chemicals, which can pose a risk to researchers. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are a number of future directions for research on 5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline. One direction is to further investigate its anti-cancer properties and potential use as a cancer treatment. Another direction is to explore its potential use as an anti-inflammatory and antibacterial agent. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Overall, 5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline is a promising compound with potential applications in various fields of research.

Synthesis Methods

The synthesis of 5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline has been reported in the literature. The method involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with 2-phenylacetonitrile in the presence of potassium carbonate and copper powder. The resulting intermediate is then reacted with 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline in the presence of trifluoroacetic acid to yield the final product.

Scientific Research Applications

5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline has been studied for its potential applications in various fields of research. One such application is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory and anti-bacterial agent.

properties

Molecular Formula

C26H22BrN3O4

Molecular Weight

520.4 g/mol

IUPAC Name

5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinoline

InChI

InChI=1S/C26H22BrN3O4/c1-31-21-10-16-17(11-22(21)32-2)25(18-12-23(33-3)24(34-4)13-20(18)27)29-26-19(16)14-28-30(26)15-8-6-5-7-9-15/h5-14H,1-4H3

InChI Key

XIDCPWINFDTCMA-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C3=C(N=C2C4=CC(=C(C=C4Br)OC)OC)N(N=C3)C5=CC=CC=C5)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N=C2C4=CC(=C(C=C4Br)OC)OC)N(N=C3)C5=CC=CC=C5)OC

Origin of Product

United States

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